![molecular formula C15H19N5OS2 B2865323 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-95-5](/img/structure/B2865323.png)

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

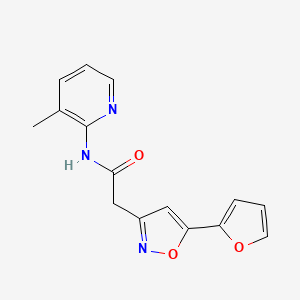

The compound contains several functional groups including a piperazine ring, a thiophene ring, a thiazole ring, and a triazole ring. Piperazine rings are often found in pharmaceuticals and are known for their biological activity. Thiophene is a five-membered aromatic ring with one sulfur atom, and thiazole is a similar ring structure containing both sulfur and nitrogen. Triazole rings are five-membered rings containing three nitrogen atoms, and they are also common in pharmaceuticals .

Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The ethylpiperazine group may provide some three-dimensionality .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the piperazine ring can act as a bidentate ligand in coordination chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents and their positions on the rings. For example, the presence of the polar piperazine ring could increase the compound’s solubility in water .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated the biological activities of compounds structurally related to the specified chemical, highlighting their potential in antimicrobial and antifungal applications. For instance, compounds containing similar structural motifs have demonstrated good to moderate antimicrobial activity against various microorganisms, including bacteria and fungi. These compounds' antimicrobial properties make them valuable for developing new therapeutic agents against resistant microbial strains (Basoğlu et al., 2013; Patel et al., 2012).

Anti-inflammatory and Oxidative Stress Applications

Compounds with similar structural frameworks have been investigated for their anti-inflammatory activities, showcasing their potential in treating inflammation-related disorders. Moreover, some derivatives have shown protective effects against ethanol-induced oxidative stress in mice, suggesting their application in mitigating oxidative damage within biological systems (Tozkoparan et al., 1999; Aktay et al., 2005).

Pesticidal Activities

Research has also extended into the pesticidal activities of related thiazole derivatives. These compounds have been tested against various pests, including mosquito larvae and phytopathogenic fungi, demonstrating significant efficacy. Such findings underscore the potential of these compounds in agricultural applications, offering a basis for developing new pesticides (Choi et al., 2015).

Molecular Docking and Cancer Research

Additionally, benzimidazole derivatives bearing a 1,2,4-triazole structure have been subjected to molecular docking studies to explore their role as EGFR inhibitors, highlighting their potential in cancer research. These compounds' interaction with cancer-related enzymes suggests their utility in designing novel anticancer agents (Karayel, 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-[(4-ethylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS2/c1-2-18-5-7-19(8-6-18)12(11-4-3-9-22-11)13-14(21)20-15(23-13)16-10-17-20/h3-4,9-10,12,21H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHKHPRNTPIPLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B2865240.png)

![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2865244.png)

![N-[[(2S,3R)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2865250.png)

![ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2865253.png)

![2-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2865254.png)

![methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2865255.png)

![N-(4-ethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2865258.png)

![N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B2865260.png)

![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)butanamide](/img/structure/B2865261.png)